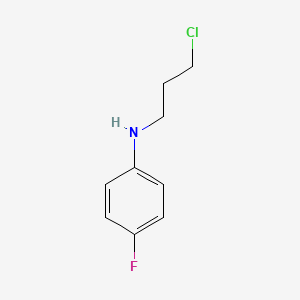
(3-Chloropropyl)-(4-fluorophenyl)amine
Description
(3-Chloropropyl)-(4-fluorophenyl)amine is a secondary amine characterized by a 4-fluorophenyl group attached to a 3-chloropropyl chain. This compound is primarily documented as a process-related impurity in the synthesis of the antiarrhythmic drug dronedarone hydrochloride. It forms during the reaction of phenol with N-(3-chloropropyl)amine and subsequent hydrogenation and sulfonylation steps .
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
N-(3-chloropropyl)-4-fluoroaniline |
InChI |
InChI=1S/C9H11ClFN/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7H2 |
InChI Key |
UANWVCQTQISVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-Chloropropyl)-(4-fluorophenyl)amine with structurally analogous amines, focusing on molecular properties, substituent effects, and applications.
Structural and Molecular Properties
Key Observations:
- Substituent Effects on Molar Mass: The introduction of bulkier groups (e.g., bromine in ) increases molar mass significantly compared to chlorine or fluorine analogs.
- Electronic Effects: The 4-fluorophenyl group in the target compound is electron-withdrawing, reducing amine basicity compared to non-fluorinated analogs.
- Steric Considerations: Compounds with branched or cyclic substituents (e.g., piperidine in ) exhibit increased steric hindrance, which may affect reactivity or binding interactions.
Case Studies in Drug Development
- Antipsychotic Drug Synthesis: Analogous chloropropylamines, such as 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine, are intermediates in antipsychotics (e.g., phenothiazine derivatives) . Here, the chloropropyl chain facilitates amine coupling, while fluorophenyl groups (as in the target compound) could modulate receptor affinity.
- SAR Insights: The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding to aromatic pockets in target proteins, but excessive steric bulk (e.g., bromine in ) could disrupt interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


